molecular formula C10H11ClO2 B1346923 Ethyl (4-chlorophenyl)acetate CAS No. 14062-24-9

Ethyl (4-chlorophenyl)acetate

Cat. No. B1346923
CAS RN: 14062-24-9
M. Wt: 198.64 g/mol
InChI Key: UTWBWFXECVFDPZ-UHFFFAOYSA-N
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Description

Ethyl (4-chlorophenyl)acetate is a colorless to pale yellow liquid with a special aroma . It has a density of 1.178g/cm3, a boiling point of 249-250 °C, and a relative molecular mass of 196.65 . It is almost insoluble in water at room temperature, but can be dissolved in most organic solvents .


Synthesis Analysis

Ethyl (4-chlorophenyl)acetate is generally obtained by reacting phenylacetic acid with ethyl chloroacetate . The specific preparation method is esterification of phenylacetic acid and ethyl chloroacetate in the presence of an acidic catalyst to produce ethyl (4-chlorophenyl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl (4-chlorophenyl)acetate is C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .


Physical And Chemical Properties Analysis

Ethyl (4-chlorophenyl)acetate has a density of 1.178g/cm3 , a boiling point of 249-250 °C , and a relative molecular mass of 196.65 . It is almost insoluble in water at room temperature, but can be dissolved in most organic solvents .

Scientific Research Applications

Degradation of Environmental Pollutants

Ethyl (4-chlorophenyl)acetate and its derivatives have been researched for their role in the degradation of environmental pollutants. Studies demonstrate the potential of these compounds in the degradation/mineralization of 4-chlorophenol, a persistent organic pollutant, using organic oxidants and UV irradiation. This process is significant for treating wastewater and mitigating environmental pollution (Sharma, Mukhopadhyay, & Murthy, 2012).

Anticancer and Antimicrobial Activities

Research into ethyl (4-chlorophenyl)acetate derivatives has revealed promising anticancer and antimicrobial properties. For instance, certain derivatives have shown antitumor and antibacterial activity, indicating their potential in medical and pharmaceutical applications (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).

Synthesis of Pharmaceutically Active Compounds

Ethyl (4-chlorophenyl)acetate is utilized in the synthesis of complex pharmaceutical compounds. An example includes its use in the synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor for pharmacologically valuable products. This showcases the compound's significance in developing new medications and enhancing synthetic methodologies (Kluson, Stavárek, Penkavova, Vychodilová, Hejda, Jaklova, & Cuřínová, 2019).

Corrosion Inhibition

Studies have also explored the application of ethyl (4-chlorophenyl)acetate derivatives as corrosion inhibitors for metals. These investigations contribute to the development of more effective corrosion prevention strategies, particularly in acidic environments, which is crucial for extending the lifespan of metal structures and components (Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014).

Green Chemistry and Sustainable Synthesis

Ethyl (4-chlorophenyl)acetate plays a role in green chemistry applications, such as the discovery of aqueous Suzuki coupling reactions. These reactions are vital for synthesizing biaryl compounds with anti-arthritic potential in a more environmentally friendly manner, highlighting the compound's contribution to sustainable chemical synthesis practices (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

Safety And Hazards

Ethyl (4-chlorophenyl)acetate is an organic solvent that has an irritating and corrosive effect on the skin, eyes, and respiratory tract, and may cause allergic reactions . In use, attention should be paid to protective measures, avoid contact with skin and eyes, and avoid inhalation of its vapor .

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWBWFXECVFDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40161447
Record name Ethyl (4-chlorophenyl)acetate
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-chlorophenyl)acetate

CAS RN

14062-24-9
Record name Benzeneacetic acid, 4-chloro-, ethyl ester
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Record name Ethyl (4-chlorophenyl)acetate
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Record name Ethyl (4-chlorophenyl)acetate
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Record name Ethyl (4-chlorophenyl)acetate
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Record name Ethyl 4-chlorophenylacetate
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Synthesis routes and methods I

Procedure details

A solution of (4-chloro-phenyl)-acetic acid (6.29 g, 0.03 mol) in ethanol (38.4 mL) was treated with a catalytic amount of sulfuric acid. The reaction mixture was heated under reflux for 12 h. The reaction was then concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 50/50 hexanes/ethyl acetate) afforded (4-chloro-phenyl)-acetic acid ethyl ester (6.45 g, 88%) as a pale yellow solid: mp 39-41° C.; EI-HRMS m/e calcd for C10H11ClO2 (M+) 198.0448, found 198.0452.
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.4 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

First, 17.24 g of 4-chlorophenylacetic acid was dissolved in 200 ml of ethanol, to which a catalytic amount of p-toluenesulfonic acid was added, and the mixture was heated under reflux for 10 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and concentrated. The residue was poured into water and extracted with ethyl acetate, and the organic layer was dried and then concentrated. The residue was subjected to silica gel chromatography, which afforded 19.0 g of ethyl 4-chlorophenylacetate.
Quantity
17.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To p-chlorophenylacetic acid (85.30 g, 0.50 mole) was added ethanol (92 g, 2.0 mole), benzene (78.11 g) and conc. sulfuric acid (2.5 g, 0.025 mole) and the azeotropic dehydration reaction was performed for 6 hours. After completion of the reaction, water (200 ml) was added to the reaction mixture, while it was cool and the solution was extracted with diethyl ether. The ether layer was dried with anhydrous sodium sulfate, diethyl ether was distilled off under reduced pressure and the resulting residue was distilled under reduced pressure to give 96.30 g (96.9%) of the title compound as a colorless liquid, b.p. 105°-106° C./2.5 mmHg (lit. 130° C./13 mmHg).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
78.11 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
96.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Yurttaş, EF Bülbül, S Tekinkoca… - ACTA …, 2017 - acikerisim.medipol.edu.tr
… have synthesized seven novel 2-[(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-substituted benzothiazol-2-yl)acetamide derivatives (4ag) starting from ethyl 4-chlorophenyl acetate. …
Number of citations: 12 acikerisim.medipol.edu.tr
H Yamamoto, W Gati - Synfacts, 2014 - thieme-connect.com
… authors report an efficient fourstep, two-pot process for the large scale synthesis of a β2-enamide as a single geometric isomer from commercially available ethyl 4-chlorophenyl acetate, …
Number of citations: 0 www.thieme-connect.com
W Mägerlein, AF Indolese, M Beller - Journal of organometallic chemistry, 2002 - Elsevier
The alkoxycarbonylation of different aryl chlorides was studied. Studies of the butoxycarbonylation of 4-chlorobenzotrifluoride and chlorobenzene using chelating ferrocenylphosphines …
Number of citations: 102 www.sciencedirect.com
GC Enoua, G Uray, W Stadlbauer - Journal of Heterocyclic …, 2012 - Wiley Online Library
Highly fluorescent and stable 3‐aryl‐6‐methoxy‐2‐oxoquinoline‐4‐carbonitriles 6 (λ exc = 408 nm and λ em = 510 nm) were synthesized starting from appropriate arylmalonates 2. …
Number of citations: 8 onlinelibrary.wiley.com
T Remarchuk, S Babu, J Stults… - … Process Research & …, 2014 - ACS Publications
… Preparation of enamide (E)-1 substrate from commercially available ethyl 4-chlorophenyl acetate (ECPA) is illustrated in Scheme 1. Formylation of ECPA with tert-butoxide and ethyl …
Number of citations: 23 pubs.acs.org
B Zacharie, TP Connolly… - The Journal of Organic …, 1995 - ACS Publications
The esterification of carboxylic acids is a commonly encountered reaction in organic chemistry. A large number of ester protecting groups havebeen described in the literature. 1 …
Number of citations: 58 pubs.acs.org
DJ Thoennes - 1971 - search.proquest.com
The author wishes to express sincere appreciation to" Doc" Pearson for his untiring patience and subtle prodding during the course of this work. He also recognizes the invaluable time …
Number of citations: 3 search.proquest.com
A Velavan, S Sumathi… - European Journal of …, 2013 - Wiley Online Library
Herein, we report the regio‐ and chemoselective reactions of indole with carbamoyl electrophiles in presence of AlMe 3 . Indole‐3‐carboxamide was prepared in one‐step from a …
SM Lee, JM Roseman, CB Zartman, EP Morrison… - Journal of fluorine …, 1996 - Elsevier
… cell was constructed on the model of our microcells, and gram quantities of four representative substrates (4-nitroethylbenzene, 4-fluorophenylacetonitrile, ethyl 4-chlorophenyl acetate …
Number of citations: 32 www.sciencedirect.com
NE Heard, JL Turner - The Journal of Organic Chemistry, 1995 - ACS Publications
Synthesis of a Novel N-Hydroxypyrrole via Lithium Perchlorate Accelerated Diels-Alder Methodology. [Erratum to document cited in Page 1 7074 J. Org. Chem., Vol.60, No. 1995 …
Number of citations: 2 pubs.acs.org

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